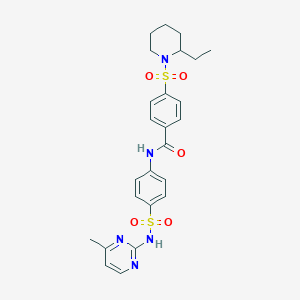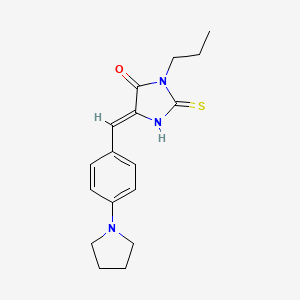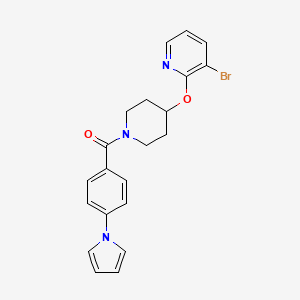
N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide is a useful research compound. Its molecular formula is C20H23FN2O4 and its molecular weight is 374.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Nucleoside Transport
Studies have highlighted compounds with modifications on the benzyl group, showing potential in inhibiting nucleoside transport, a crucial process in cellular communication and drug resistance mechanisms. One study discussed the synthesis of analogues with substituted benzyl groups, aiming to lower polarity and improve oral absorption and CNS penetration, indicating a potential application in designing more efficient drug delivery systems (Tromp et al., 2004).
Orexin-1 Receptor Mechanisms in Binge Eating
Research on orexin receptors, which are involved in feeding, arousal, stress, and drug abuse, identified compounds that selectively reduce binge eating in animal models. This suggests a potential therapeutic application in eating disorders with a compulsive component (Piccoli et al., 2012).
Antipsychotic Potential
Another study focused on the pharmacological profile of a compound with activity at 5-HT2A receptors, showing antipsychotic-like efficacy. This research indicates the compound's potential use in treating psychiatric disorders by modulating serotonin receptors (Vanover et al., 2006).
Synthesis of Oligoribonucleotides
Research on the use of 4-methoxybenzyl group as a new protecting group in the synthesis of oligoribonucleotides could indicate applications in RNA research and therapy. This method facilitates the synthesis and deprotection of oligoribonucleotides, essential for studying RNA function and therapeutic applications (Takaku & Kamaike, 1982).
Selective Separation of Aqueous Sulphate Anions
A study explored the separation of oxoanion with ligands, demonstrating selective recognition and separation capabilities for sulfate–water clusters. This research could have implications for environmental chemistry and water treatment technologies (Luo et al., 2017).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-20(26,11-14-5-9-17(27-2)10-6-14)13-23-19(25)18(24)22-12-15-3-7-16(21)8-4-15/h3-10,26H,11-13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJICFKFZYKKQCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)


![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)
![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)

![N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2410652.png)
![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)



